molecular formula C9H17Cl2N3O2 B6220316 3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride CAS No. 2758004-34-9

3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride

Cat. No.: B6220316
CAS No.: 2758004-34-9
M. Wt: 270.15 g/mol
InChI Key: DQUJDRXZVQFXRC-UHFFFAOYSA-N
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Description

3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride, or 3-AEMPA dihydrochloride, is an important compound used in a variety of scientific and medical applications. 3-AEMPA dihydrochloride is a derivative of the amino acid alanine and is a versatile compound that can be used in a variety of laboratory experiments and research applications.

Scientific Research Applications

3-AEMPA dihydrochloride has a variety of scientific research applications. It has been used in studies of enzyme kinetics, protein structure and function, and in studies of drug interactions. It has also been used to study the effects of environmental factors on proteins, and as a tool in the study of protein-protein interactions. 3-AEMPA dihydrochloride has also been used in the study of cell signaling pathways, and as a tool to study the effects of drugs on cells.

Mechanism of Action

3-AEMPA dihydrochloride has been found to interact with proteins in a variety of ways. It has been shown to interact with proteins through hydrogen bonding, electrostatic interactions, and van der Waals forces. It has also been found to interact with proteins through covalent bonding, such as disulfide bridges. Additionally, 3-AEMPA dihydrochloride has been found to interact with proteins through hydrophobic interactions.
Biochemical and Physiological Effects
3-AEMPA dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain enzymes, and to inhibit the activity of other enzymes. It has also been found to affect the activity of certain proteins, as well as to affect the expression of certain genes. Additionally, 3-AEMPA dihydrochloride has been found to affect the activity of certain receptors, and to affect the structure and function of certain proteins.

Advantages and Limitations for Lab Experiments

3-AEMPA dihydrochloride has a variety of advantages and limitations for laboratory experiments. One advantage of 3-AEMPA dihydrochloride is that it is a relatively stable compound, and it is relatively easy to synthesize. Additionally, 3-AEMPA dihydrochloride is a versatile compound, and it can be used in a variety of laboratory experiments and research applications. However, 3-AEMPA dihydrochloride is relatively expensive, and it may not be suitable for some applications. Additionally, 3-AEMPA dihydrochloride may not be suitable for some experiments due to its toxicity.

Future Directions

There are a variety of potential future directions for 3-AEMPA dihydrochloride. One potential future direction is the development of new methods for the synthesis of 3-AEMPA dihydrochloride. Additionally, new applications for 3-AEMPA dihydrochloride could be developed, such as the use of 3-AEMPA dihydrochloride in drug design and drug delivery. Additionally, new methods for the study of the biochemical and physiological effects of 3-AEMPA dihydrochloride could be developed. Finally, 3-AEMPA dihydrochloride could be used in the study of protein-protein interactions and cell signaling pathways.

Synthesis Methods

3-AEMPA dihydrochloride can be synthesized from alanine and a variety of other reagents. The most common method of synthesis is the reaction of alanine with ethyl imidazole and hydrochloric acid. This reaction yields 3-AEMPA dihydrochloride in a white crystalline form. The reaction can be catalyzed by acid or base, and the reaction can be carried out at room temperature.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride involves the reaction of 1-ethyl-1H-imidazole-5-carbaldehyde with 3-aminopropanoic acid, followed by the addition of dihydrochloride to form the final product.", "Starting Materials": [ "1-ethyl-1H-imidazole-5-carbaldehyde", "3-aminopropanoic acid", "dihydrochloride" ], "Reaction": [ "Step 1: 1-ethyl-1H-imidazole-5-carbaldehyde is reacted with 3-aminopropanoic acid in the presence of a suitable solvent and a catalyst to form the intermediate product.", "Step 2: The intermediate product is then treated with dihydrochloride to form the final product, 3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride.", "Step 3: The final product is purified using standard techniques such as recrystallization or chromatography." ] }

2758004-34-9

Molecular Formula

C9H17Cl2N3O2

Molecular Weight

270.15 g/mol

IUPAC Name

2-(aminomethyl)-3-(3-ethylimidazol-4-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C9H15N3O2.2ClH/c1-2-12-6-11-5-8(12)3-7(4-10)9(13)14;;/h5-7H,2-4,10H2,1H3,(H,13,14);2*1H

InChI Key

DQUJDRXZVQFXRC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1CC(CN)C(=O)O.Cl.Cl

Purity

95

Origin of Product

United States

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